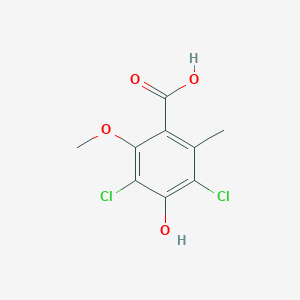

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid typically involves the chlorination of 4-hydroxy-2-methoxy-6-methylbenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide Development

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid is primarily known for its role as an active ingredient in herbicides. It is a derivative of dicamba and exhibits selective herbicidal properties against broadleaf weeds. The compound functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of target plants.

Synthesis of Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Case Study: Synthesis of Metrafenone

Metrafenone, a fungicide used to control powdery mildew and other fungal diseases in crops, is synthesized using this compound as a key intermediate. The synthesis involves multiple steps including hydrolysis and methylation processes that enhance the efficacy and specificity of the final product .

Biochemical Properties

Research indicates that this compound may influence cellular mechanisms beyond herbicidal activity. Studies suggest potential effects on cellular signaling pathways and gene expression, which could open avenues for further research into its biochemical interactions .

Environmental Impact Studies

Given its widespread use in agriculture, studies have been conducted to assess the environmental impact of this compound. Research has shown that while it effectively controls target weeds, there are concerns regarding its persistence in soil and potential effects on non-target plant species due to herbicide volatilization.

Comparative Data Table

The following table summarizes the key properties and applications of this compound compared to related compounds:

| Property/Compound | This compound | Dicamba | Metrafenone |

|---|---|---|---|

| Chemical Structure | C₉H₈Cl₂O₃ | C₉H₈Cl₃O₃ | C₁₁H₁₁ClO₃ |

| Primary Use | Herbicide | Herbicide | Fungicide |

| Mechanism of Action | Synthetic auxin | Synthetic auxin | Disrupts fungal cell structure |

| Target Organisms | Broadleaf weeds | Broadleaf weeds | Fungal pathogens |

| Environmental Concerns | Potential for off-target effects | Volatilization issues | Environmental persistence |

Future Research Directions

Further investigation into the ecological impacts of this compound is warranted. Research could focus on:

- Long-term soil health impacts.

- Effects on non-target plant species.

- Development of more environmentally friendly derivatives.

Wirkmechanismus

The mechanism by which 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid can be compared with other similar compounds, such as:

2-Hydroxy-3-methoxybenzoic acid:

2,4-Dihydroxy-3,6-dimethylbenzoic acid: This compound has hydroxyl groups at positions 2 and 4 and methyl groups at positions 3 and 6, differing in substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid (DCIE) is an organic compound belonging to the class of o-methoxybenzoic acids. Its unique structure, characterized by two chlorine atoms, a hydroxy group, a methoxy group, and a methyl group, contributes to its diverse biological activities. This article reviews the biological activity of DCIE, focusing on its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C₉H₈Cl₂O₄

- Average Molecular Weight : 251.06 g/mol

- IUPAC Name : this compound

- Structure Features :

- Benzene ring with chlorine substitutions at positions 3 and 5.

- Hydroxy group at position 4.

- Methoxy group at position 2.

- Methyl group at position 6.

Target of Action

DCIE primarily targets the bacterial ribosome, specifically interacting with the 50S subunit , which is crucial for protein synthesis in bacteria. This interaction leads to the inhibition of protein translation, resulting in potent antimicrobial effects against various bacterial strains.

Mode of Action

The compound's mode of action involves:

- Inhibition of Protein Translation : By binding to the ribosomal subunit, DCIE disrupts the normal function of the ribosome, leading to decreased protein synthesis in bacteria.

- Influence on Cellular Processes : Beyond its antimicrobial activity, DCIE affects cell signaling pathways and gene expression. It can alter cellular metabolism and potentially induce apoptosis in certain cell types.

Antimicrobial Properties

DCIE exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In studies, it has shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth:

- Against Staphylococcus aureus: MIC = 16 μM.

- Against Enterococcus faecalis: MIC = 8 μM.

These results suggest that DCIE could be a candidate for developing new antimicrobial agents .

Antiproliferative Activity

Research indicates that DCIE may possess antiproliferative properties against various cancer cell lines. While specific IC₅₀ values for DCIE were not detailed in the available literature, comparisons with related compounds show potential for inhibiting cancer cell growth. For instance:

- Compounds structurally related to DCIE have demonstrated IC₅₀ values ranging from 1.2 to 5.3 µM against different cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Study : A study investigating the antibacterial efficacy of DCIE found that it significantly inhibited bacterial growth in vitro. The study emphasized its potential use as an alternative treatment for bacterial infections resistant to conventional antibiotics.

- Cellular Impact Study : Another research effort explored how DCIE affects cellular signaling pathways. The findings indicated that it could modulate gene expression related to apoptosis and cell proliferation, suggesting broader implications for its use in cancer therapy.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-3-4(9(13)14)8(15-2)6(11)7(12)5(3)10/h12H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBYFBKXWVZEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)O)Cl)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215995 | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4101-80-8 | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4101-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

129 - 130 °C | |

| Record name | 3,5-Dichloro-4-hydroxy-2-methoxy-6-methylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033822 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.